molecular formula C18H22N2O3S2 B2596356 N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1008014-95-6

N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No. B2596356
M. Wt: 378.51
InChI Key: IBLOHOLPRDSVNW-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroisoquinoline, a type of isoquinoline. Isoquinolines are a type of heterocyclic aromatic organic compound similar to naphthalene and are part of a larger class of compounds known as alkaloids . The compound also contains a thiophene ring, which is a type of aromatic compound that contains sulfur .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroisoquinoline core, a thiophene ring, and a carboxamide group. The presence of these functional groups would likely confer specific chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the carboxamide group could potentially undergo hydrolysis, and the thiophene ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially increase its solubility in water, while the aromatic rings could potentially increase its lipophilicity .

Scientific Research Applications

Synthesis and Evaluation as Potential Antipsychotic Agents

Heterocyclic analogues of carboxamides, including structures similar to N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were studied for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. The research aimed to identify compounds with significant in vivo activity and reduced side effects, indicating a promising direction for developing new antipsychotic medications (Norman et al., 1996).

Antitubercular Activity

A series of novel carboxamides were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds, including structures related to N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, showed promising antitubercular activity with lower cytotoxicity profiles, highlighting their potential in treating tuberculosis (Marvadi et al., 2020).

Iron-Catalyzed Ortho-Alkylation of Carboxamides

Research into the iron-catalyzed ortho-alkylation of aryl carboxamides presents a novel synthetic approach to modifying carboxamide structures, including N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. This methodology allows for high yields and regioselectivity, opening new avenues for the synthesis of complex organic molecules (Fruchey et al., 2014).

Organocatalytic Enantioselective Synthesis

The organocatalytic enantioselective Pictet-Spengler reactions provide a method for synthesizing 1-substituted tetrahydroisoquinolines, offering a route to produce chiral compounds with high enantiomeric purity. This technique has applications in synthesizing natural products and biologically active molecules, including those related to N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Mons et al., 2014).

Future Directions

The study of isoquinoline and thiophene derivatives is a rich field with many potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis, characterization, and biological activity of this compound and similar derivatives .

properties

IUPAC Name

N-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-3-10-19-18(21)16-12-14-7-4-5-8-15(14)13-20(16)25(22,23)17-9-6-11-24-17/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLOHOLPRDSVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

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